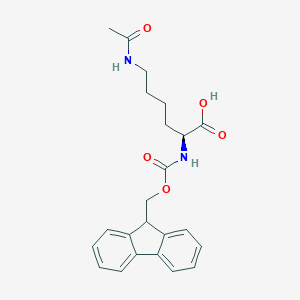

Fmoc-Lys(Ac)-OH

Descripción general

Descripción

Fmoc-Lys(Ac)-OH, also known as N-(9-fluorenylmethoxycarbonyl)-Nε-acetyl-L-lysine, is a derivative of the amino acid lysine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a protecting group that can be removed under mild basic conditions, making it a popular choice in solid-phase peptide synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Ac)-OH typically involves the protection of the lysine amino group with the Fmoc group. This can be achieved through the reaction of lysine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine. The acetylation of the ε-amino group is then carried out using acetic anhydride or acetyl chloride.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase synthesis techniques to ensure high purity and yield. The use of solid supports allows for the efficient separation of intermediates and final products.

Types of Reactions:

Deprotection: The Fmoc group can be removed under mild basic conditions, typically using piperidine in dimethylformamide.

Acetylation: The ε-amino group of lysine can be acetylated using acetic anhydride or acetyl chloride.

Coupling Reactions: this compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide.

Acetylation: Acetic anhydride or acetyl chloride.

Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt).

Major Products:

Deprotection: Lys(Ac)-OH.

Acetylation: this compound.

Coupling: Peptide chains with this compound incorporated.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C23H26N2O5

- Molecular Weight : 410.5 g/mol

- CAS Number : 159766-56-0

Fmoc-Lys(Ac)-OH features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminal and an acetyl group at the lysine side chain. This dual protection strategy is essential for selective reactions during peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in SPPS, where it serves as a building block for synthesizing peptides. The Fmoc group can be removed under mild basic conditions, allowing for the sequential addition of other amino acids to form complex peptides. The acetyl group provides additional stability and can influence the peptide's properties, such as solubility and bioactivity.

Key Features :

- Selective Deprotection : The Fmoc group can be removed using piperidine in DMF, enabling the attachment of subsequent amino acids without affecting the acetyl group.

- Compatibility : It is compatible with various coupling reagents and conditions used in SPPS, making it a versatile choice for peptide chemists .

Post-Translational Modifications

The incorporation of this compound into peptides allows researchers to study post-translational modifications (PTMs). Acetylation of lysine residues is a common PTM that affects protein function, stability, and interactions. By synthesizing peptides with acetylated lysine residues, researchers can investigate the biological implications of these modifications in cellular processes.

Case Study :

A study utilized this compound to create a hydroxamic acid-modified peptide library, providing insights into enzyme interactions and inhibitor design. This approach highlighted how acetylation could alter peptide reactivity and binding affinity .

Therapeutic Applications

This compound has potential applications in drug development, particularly in designing peptide-based therapeutics. The ability to modify lysine residues through acetylation can enhance the pharmacological properties of peptides, such as improving their stability against proteolytic degradation or modulating their interaction with biological targets.

Examples of Therapeutic Uses :

- Antimicrobial Peptides : Acetylated lysine residues can improve the efficacy of antimicrobial peptides by enhancing their membrane-disrupting capabilities.

- Cancer Therapy : Peptides incorporating this compound have been studied for their ability to target cancer cells selectively, potentially leading to novel treatment strategies .

Comparative Analysis with Other Lysine Derivatives

| Compound Name | Protection Groups | Applications |

|---|---|---|

| This compound | Fmoc (N-terminal), Acetyl | SPPS, PTM studies, therapeutic peptides |

| Fmoc-Lys(Boc)-OH | Fmoc (N-terminal), Boc | General SPPS applications |

| Fmoc-Lys(Alloc)-OH | Fmoc (N-terminal), Alloc | Orthogonal protection strategies in SPPS |

| Fmoc-Lys(Trt)-OH | Fmoc (N-terminal), Trityl | Specific deprotection methods under mild conditions |

Mecanismo De Acción

The primary mechanism of action of Fmoc-Lys(Ac)-OH involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of lysine during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions.

Comparación Con Compuestos Similares

Fmoc-Lys-OH: Similar to Fmoc-Lys(Ac)-OH but without the acetyl group on the ε-amino group.

Fmoc-Lys(Boc)-OH: Contains a tert-butoxycarbonyl (Boc) protecting group on the ε-amino group instead of an acetyl group.

Fmoc-Lys(Mtt)-OH: Contains a 4-methyltrityl (Mtt) protecting group on the ε-amino group.

Uniqueness: this compound is unique due to the presence of the acetyl group on the ε-amino group, which can influence the compound’s reactivity and interactions in peptide synthesis. The acetyl group provides additional protection and can be selectively removed under specific conditions, offering greater control over the synthesis process.

Actividad Biológica

Fmoc-Lys(Ac)-OH (N-(9-fluorenylmethoxycarbonyl)-Lysine acetyl) is a modified amino acid that plays a significant role in peptide synthesis and biological research. Its acetylation at the lysine side chain alters its properties, making it valuable for studying protein interactions, structural biology, and therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.

This compound is synthesized using solid-phase peptide synthesis (SPPS), where the Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protecting group for the amino group of lysine. The acetylation of lysine enhances its hydrophobicity and can influence protein folding and stability.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉N₃O₃ |

| Molecular Weight | 273.32 g/mol |

| Solubility | Soluble in DMF, DMSO |

| Melting Point | Not specified |

Biological Activity

The biological activity of this compound primarily stems from its role in modifying proteins through acetylation. Acetylation is a common post-translational modification that affects protein function, localization, and interaction with other molecules.

- Histone Acetylation : Acetylated lysines are critical in regulating gene expression by altering chromatin structure. For instance, histone acetyl transferases (HATs) add acetyl groups to lysines on histones, leading to a more relaxed chromatin structure conducive to transcription .

- Protein-Protein Interactions : The introduction of an acetyl group can enhance or inhibit interactions between proteins. For example, studies have shown that acetylated lysines can interact favorably with aromatic residues in proteins, influencing signaling pathways .

- Impact on Enzyme Activity : this compound has been utilized to create peptide libraries to study the deacetylation rates by histone deacetylases (HDACs). These studies reveal that specific acetylated peptides exhibit varying rates of turnover, indicating their potential regulatory roles in cellular processes .

Case Studies and Research Findings

Several studies highlight the significance of this compound in biological systems:

- Study on Histone Modification : A library of peptides including this compound was synthesized to assess the activity of HDACs. The results indicated that certain peptides with acetylated lysines were preferentially deacetylated, suggesting their importance in chromatin remodeling and gene regulation .

- Peptide Gel Formation : Research demonstrated that co-assembly of FMOC–amino acids, including this compound, led to stable supramolecular gels with viscoelastic properties. This finding has implications for drug delivery systems and biomaterials .

- Therapeutic Applications : The modification of peptides with this compound has been explored for enhancing the pharmacokinetic properties of peptide-based drugs. The lipid-like characteristics imparted by acetylation may improve membrane permeability and bioavailability .

Propiedades

IUPAC Name |

(2S)-6-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-15(26)24-13-7-6-12-21(22(27)28)25-23(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,26)(H,25,29)(H,27,28)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLBYVWJOXITAM-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427042 | |

| Record name | Fmoc-Lys(Ac)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159766-56-0 | |

| Record name | Fmoc-Lys(Ac)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.